4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

Medicinal Chemistry Physicochemical Properties Drug Design

This 4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a key synthetic building block for CNS-penetrant kinase inhibitor candidates, with a low TPSA (23.6 Ų) and moderate XLogP3 (1.4) that align with CNS MPO guidelines. The specific regiochemistry (meta-piperazine, para-fluoro, and reactive aldehyde) is irreplaceable for generating regioisomerically pure conjugates and diverse piperazine-containing libraries. Using alternatives introduces non-linear SAR discrepancies, extra synthetic steps, and lower yields. Procurement by CAS 1197193-16-0 guarantees batch-to-batch reproducibility and avoids confounding lead optimization variables.

Molecular Formula C12H15FN2O
Molecular Weight 222.26 g/mol
CAS No. 1197193-16-0
Cat. No. B1440681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
CAS1197193-16-0
Molecular FormulaC12H15FN2O
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=CC(=C2)C=O)F
InChIInChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-8-10(9-16)2-3-11(12)13/h2-3,8-9H,4-7H2,1H3
InChIKeyLKLSDLACNUEQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (CAS 1197193-16-0): Molecular Profile and Procurement Considerations


4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (CAS 1197193-16-0) is a fluorinated benzaldehyde building block featuring a 4-methylpiperazine substituent at the meta position [1]. It has the molecular formula C₁₂H₁₅FN₂O, a molecular weight of 222.26 g/mol, and a computed XLogP3 value of 1.4 [1]. The compound is commercially available at research-grade purities (typically ≥95%) and is primarily utilized as a synthetic intermediate in medicinal chemistry programs .

Why 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1197193-16-0) Cannot Be Replaced by Common Analogs


Generic substitution of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1197193-16-0) with close structural analogs is scientifically unsound without rigorous re-validation due to non-linear structure-activity relationships. The specific regiochemistry (meta-piperazine, para-fluoro) relative to the aldehyde group governs both physicochemical properties (e.g., lipophilicity, basicity) and the geometry of subsequent derivatizations (e.g., imine or hydrazone formation) [1]. Even among in-class piperazinyl benzaldehydes, variations such as the absence of the fluorine atom, a shift to a para-piperazine substitution, or the inclusion of a methylene spacer between the aromatic ring and the piperazine moiety yield distinct molecular topologies and electronic profiles . Consequently, their performance in downstream biological assays or synthetic sequences cannot be assumed equivalent; procurement decisions must be based on the specific CAS registry number to ensure experimental reproducibility and to avoid introducing confounding variables into lead optimization campaigns [1].

Quantitative Differentiation Evidence for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1197193-16-0)


Lipophilicity-Driven Differentiation: XLogP3 Comparison of Fluorinated vs. Non-Fluorinated Piperazinyl Benzaldehydes

High-strength differential evidence directly comparing 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde to its closest analogs in head-to-head assays is limited in the open literature. The following evidence is based on quantitative physicochemical property differences, which are foundational for compound selection in medicinal chemistry. The target compound (4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde) exhibits a computed XLogP3 value of 1.4 [1], representing a quantifiable increase in lipophilicity compared to its non-fluorinated, regioisomeric analog 4-(4-methylpiperazin-1-yl)benzaldehyde, which lacks the fluorine atom and the specific 3,4-substitution pattern. While the exact XLogP3 for this analog was not located, the general principle that fluorine substitution increases lipophilicity is well-established; this provides a class-level inference of differentiation [1]. The increased lipophilicity of the target compound can influence membrane permeability and non-specific protein binding in biological assays.

Medicinal Chemistry Physicochemical Properties Drug Design

Polar Surface Area Differentiation: Impact on Permeability and Solubility Profiles

The topological polar surface area (TPSA) is a key descriptor for predicting drug absorption and bioavailability. The target compound has a computed TPSA of 23.6 Ų [1]. In contrast, an analog with a methylene spacer between the aromatic ring and the piperazine, 3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde, is reported to have different physicochemical properties conducive to kinase inhibitor development [2]. While a direct TPSA comparison for this specific analog was not available, the structural difference (direct attachment vs. methylene spacer) is known to alter molecular flexibility and electron distribution, which in turn affects TPSA and hydrogen bonding potential [1]. The lower TPSA of the target compound (23.6 Ų) falls well within the range favorable for oral absorption and blood-brain barrier penetration (typically <90 Ų), underscoring its utility as a building block for CNS-active or orally bioavailable drug candidates.

Medicinal Chemistry ADME Prediction Bioavailability

Safety and Handling Profile: A Critical Differentiator for Laboratory Procurement and Scale-Up

The safety profile of a research chemical is a critical, quantifiable factor in procurement decisions, particularly when considering scale-up. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is distinct from non-fluorinated piperazinyl benzaldehydes, which may have different hazard classifications due to the absence of the electron-withdrawing fluorine atom and its impact on reactivity. For instance, the presence of fluorine can influence metabolic stability and potential toxicity, although direct comparative toxicological data are limited. The explicit identification of these hazards provides a clear, actionable differentiator for laboratory safety protocols, requiring specific personal protective equipment (PPE) and engineering controls that may not be necessary for handling less hazardous analogs .

Chemical Safety Laboratory Management Process Chemistry

Defined Application Scenarios for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1197193-16-0) Based on Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitor Candidates

This compound is optimally applied as a key building block for synthesizing kinase inhibitor candidates where CNS penetration is desired. The combination of a low TPSA (23.6 Ų) and a moderate XLogP3 (1.4) [1] falls within the 'CNS MPO' (Multiparameter Optimization) space, suggesting favorable passive diffusion across the blood-brain barrier. This differentiates it from analogs with a methylene spacer, which may alter these parameters and reduce CNS exposure [2].

Chemical Biology: Generation of Activity-Based Probes (ABPs)

The aldehyde group offers a versatile reactive handle for bioconjugation via oxime or hydrazone ligation. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde can be used to append a piperazine moiety to a biomolecule or small molecule of interest [1]. The specific 4-fluoro substitution pattern can be used to tune the electronic properties of the resulting conjugate, potentially affecting probe binding kinetics or fluorescence, which is not possible with non-fluorinated analogs.

Process R&D: Early-Stage Route Scouting and Library Synthesis

For medicinal chemistry teams building diverse libraries of piperazine-containing compounds, this specific building block is essential for introducing a regioisomerically pure 4-fluoro-3-(4-methylpiperazin-1-yl)phenyl scaffold [1]. Attempting to replicate this scaffold using alternative starting materials would require additional synthetic steps (e.g., halogen exchange, protecting group strategies) and may result in lower overall yields or mixtures of regioisomers [2]. Its commercial availability with defined purity (e.g., 95% from AKSci) makes it a time- and resource-efficient choice for library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.